![molecular formula C25H22N4O5 B2480005 3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione CAS No. 1207022-82-9](/img/structure/B2480005.png)
3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to possess various biological activities. Quinazoline-2,4-diones have been explored for their potential as Gly/NMDA and AMPA receptor antagonists, with modifications on the benzofused moiety leading to selectivity towards these receptors . Additionally, these compounds have been investigated for their antiviral properties against DNA viruses such as vaccinia and adenovirus, with some derivatives showing potent inhibitory activity . The quinazoline-2,4-dione core is also a target for the design of novel herbicides, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives can be achieved through various methods. One approach involves the reaction of 2-thioxo-quinazolin-4-ones with sodamide under mild conditions, leading to 3-substituted quinazoline-2,4-diones . Another synthetic route is the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation to yield quinazolinone and oxadiazole derivatives . The Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) method has also been utilized to construct a series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4-diones with antiviral activity .
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-dione derivatives has been elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography . For instance, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule's conformation .
Chemical Reactions Analysis
Quinazoline-2,4-dione derivatives undergo a variety of chemical reactions. They can react with isothiocyanates to yield novel spiro-linked and imidazoline derivatives . Additionally, reactions with o-aminonitriles and isocyanates can lead to the formation of imidazoquinazoline diones . The biotransformation of these compounds has been studied, showing that they can undergo S-methylation, sulfoxidation, and ring-hydroxylation, with some metabolites forming conjugates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4-dione derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter their binding affinity and selectivity towards biological targets . The crystallographic analysis provides insights into their solid-state properties, such as molecular conformation and intermolecular interactions . The reactivity of these compounds towards various reagents also reflects their chemical versatility and potential for further functionalization .
Scientific Research Applications
Herbicidal Activity
Research has focused on the synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives for their potential as herbicides. These compounds have been found to exhibit significant herbicidal activity against both broadleaf and monocotyledonous weeds. The structure-activity relationship studies indicate that the triketone-containing quinazoline-2,4-dione motif significantly impacts herbicide activity, offering a promising direction for the optimization of new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014). Further research has led to the discovery of novel HPPD inhibitors based on the quinazoline-2,4-dione framework, demonstrating potent herbicidal activity and the potential for improved crop selectivity (He et al., 2020).
Synthetic Methodologies
Advancements in synthetic methodologies have been reported, with studies focusing on the efficient synthesis of complex heterocyclic compounds. For example, L-proline-catalyzed synthesis of heterocyclic ortho-quinones demonstrates an environmentally friendly "on water" protocol, highlighting the importance of green chemistry in the synthesis of complex molecules (Rajesh et al., 2011). Additionally, research into the oxidative coupling of furans and naphthoquinones offers a potential route to anthracyclinones, showcasing the versatility of synthetic approaches for the construction of pharmacologically relevant frameworks (Bridson et al., 1980).
Pharmacological Properties
Studies have also explored the pharmacological properties of quinazolinone derivatives. Novel quinazolinone compounds have been synthesized and evaluated for their cytotoxic activities, highlighting their potential as anticancer agents. This research underscores the significance of nitrogen-rich heterocyclic compounds in the design of new pharmaceuticals (Poorirani et al., 2018). Additionally, the synthesis of quinazoline-2,4-dione alkaloids and analogues from Mexican Zanthoxylum species points towards the exploration of natural product derivatives for pharmacological applications (Rivero et al., 2004).
properties
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-16(2)33-18-11-9-17(10-12-18)23-26-22(34-27-23)15-28-21-8-4-3-7-20(21)24(30)29(25(28)31)14-19-6-5-13-32-19/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAUUPXDGEQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
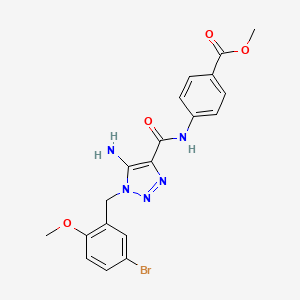
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)
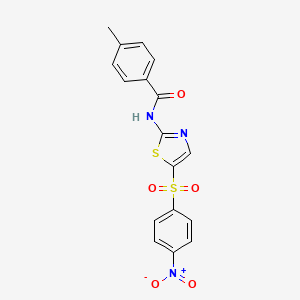
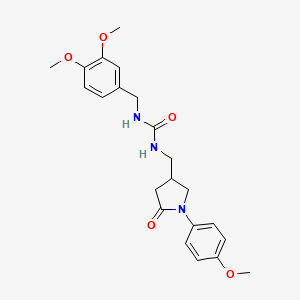
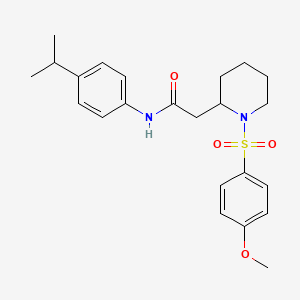
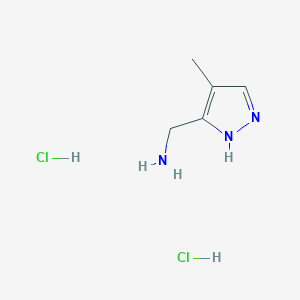
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)
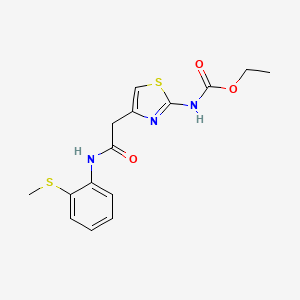
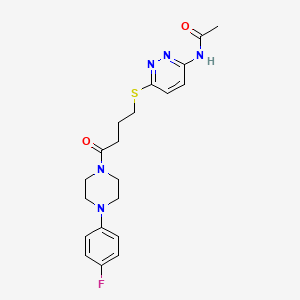
![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)
![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)